

# Application Notes & Protocols: Selective Bromination Using Trimethyl(phenyl)ammonium Tribromide (TMATB)

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## Compound of Interest

Compound Name: *Tetramethylammonium tribromide*

CAS No.: 15625-56-6

Cat. No.: B107843

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Trimethyl(phenyl)ammonium tribromide (TMATB), also known as Phenyltrimethylammonium Tribromide (PTAT or PTT), is a versatile and efficient reagent for electrophilic bromination.[1] As a stable, crystalline solid, it serves as a safer and more convenient alternative to handling hazardous liquid bromine.[1][2] TMATB is widely used for the selective bromination of various organic substrates, including the  $\alpha$ -bromination of ketones, and the bromination of activated aromatic systems like phenols and anilines.[3][4][5] Its ease of handling and high selectivity make it an invaluable tool in medicinal chemistry and organic synthesis for creating brominated intermediates essential for drug development and the synthesis of complex molecules.[6]

Physicochemical Properties of TMATB:

Property	Value	Reference
Synonyms	Phenyltrimethylammonium Perbromide (PTAB), PTT	[2]
CAS Number	4207-56-1	[2]
Molecular Formula	C <sub>9</sub> H <sub>14</sub> NBr <sub>3</sub>	
Molecular Weight	375.93 g/mol	[2]
Appearance	Orange crystalline solid	[3]
Melting Point	110-115 °C	[2]
Solubility	Highly soluble in Tetrahydrofuran (THF)	[3]

## Experimental Protocols

### Protocol 1: Selective $\alpha$ -Bromination of an Aralkyl Ketone

This protocol details the highly selective mono- or di-bromination of an aralkyl ketone using 2-acetyl-6-methoxynaphthalene as a model substrate. The procedure is adapted from Organic Syntheses.[3]

Materials:

- 2-acetyl-6-methoxynaphthalene
- Trimethyl(phenyl)ammonium tribromide (TMATB)
- Anhydrous Tetrahydrofuran (THF)[3]
- Deionized Water

Procedure for Mono-bromination (2-Bromoacetyl-6-methoxynaphthalene):

- In a 125-mL Erlenmeyer flask, dissolve 1.0 g (5.0 mmol) of 2-acetyl-6-methoxynaphthalene in 10 mL of anhydrous tetrahydrofuran (THF).[3]

- To the stirred solution, add 1.88 g (5.0 mmol) of TMATB in small portions over a 10-minute period at room temperature.[3]
- Observe the formation of a white precipitate (phenyltrimethylammonium bromide) as the orange color of the TMATB disappears.[3]
- Allow the reaction to stir for approximately one hour.[3]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, add 50 mL of cold water to the flask to precipitate the product.[3]
- Collect the crystalline product by vacuum filtration and wash the solid with 10 mL of water.[3]
- The crude product can be recrystallized from ethanol to yield the pure 2-bromoacetyl-6-methoxynaphthalene.[3]

Procedure for Di-bromination (2,2-Dibromoacetyl-6-methoxynaphthalene):

- Follow step 1 from the mono-bromination procedure.
- To the stirred solution, add 3.76 g (10.0 mmol) of TMATB in small portions over a 10-minute period.[3]
- Allow the solution to stir for one hour, during which a white precipitate will form and the solution will turn yellow.[3]
- Follow steps 5 through 8 from the mono-bromination procedure to isolate and purify the product. The expected yield is 78–87%. [3]

Quantitative Data for Ketone Bromination:

Substrate	Molar Ratio (Substrate: TMATB)	Solvent	Product	Yield (%)	Reference
2-Acetyl-6-methoxynaphthalene	1:1	THF	2- Bromoacetyl- 6- methoxynaphthalene	90-95	[3]
2-Acetyl-6-methoxynaphthalene	1:2	THF	2,2- Dibromoacetyl- 1-6- methoxynaphthalene	78-87	[3]
2-Acetyl-5-substituted benzofurans	1:1	Acetic Acid	2- Bromoacetyl- 5-substituted benzofurans	N/A	[4]

## Protocol 2: Bromination of Activated Aromatic Compounds (Phenols)

Phenols are highly activated substrates that react readily with TMATB, often under mild conditions and without a catalyst.[7] The high electron density of the aromatic ring facilitates electrophilic substitution.[7]

Materials:

- Phenol or substituted phenol
- Trimethyl(phenyl)ammonium tribromide (TMATB)
- Acetic Acid or Dichloromethane
- Aqueous sodium thiosulfate solution

- Aqueous sodium bicarbonate solution
- Brine

#### General Procedure:

- Dissolve the phenol (1.0 eq.) in a suitable solvent like acetic acid or dichloromethane in a round-bottom flask.
- Cool the mixture in an ice bath (0-5 °C).
- Add TMATB (1.0-1.1 eq.) portion-wise to the stirred solution. The orange color of the TMATB should dissipate as it reacts.
- Monitor the reaction by TLC. The reaction is often complete within 1-2 hours.
- Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
- Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure to afford the crude brominated phenol.
- Purify the product via column chromatography or recrystallization as needed.

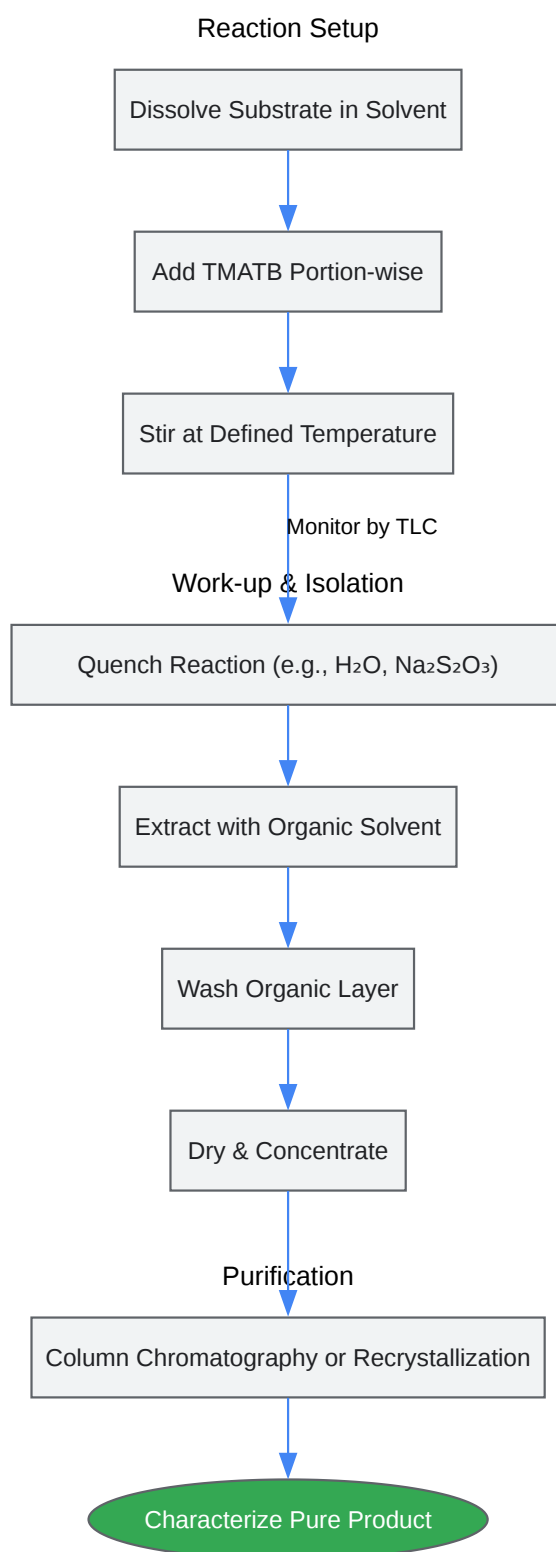
#### Quantitative Data for Aromatic Bromination:

Substrate	Brominating Agent	Solvent	Conditions	Product	Yield (%)	Reference
Phenol	TBATB	Dichloromethane	Room Temp, 10 min	2,4,6-Tribromophenol	98	[8]
Aniline	TBATB	Dichloromethane	Room Temp, 10 min	2,4,6-Tribromoaniline	98	[8]
Acetanilide	TBATB	Dichloromethane	Room Temp, 30 min	p-Bromoacetanilide	95	[8]

Data for Tetrabutylammonium tribromide (TBATB), a similar quaternary ammonium tribromide, is provided to illustrate typical reaction outcomes.

## Visualizations

## Experimental Workflow

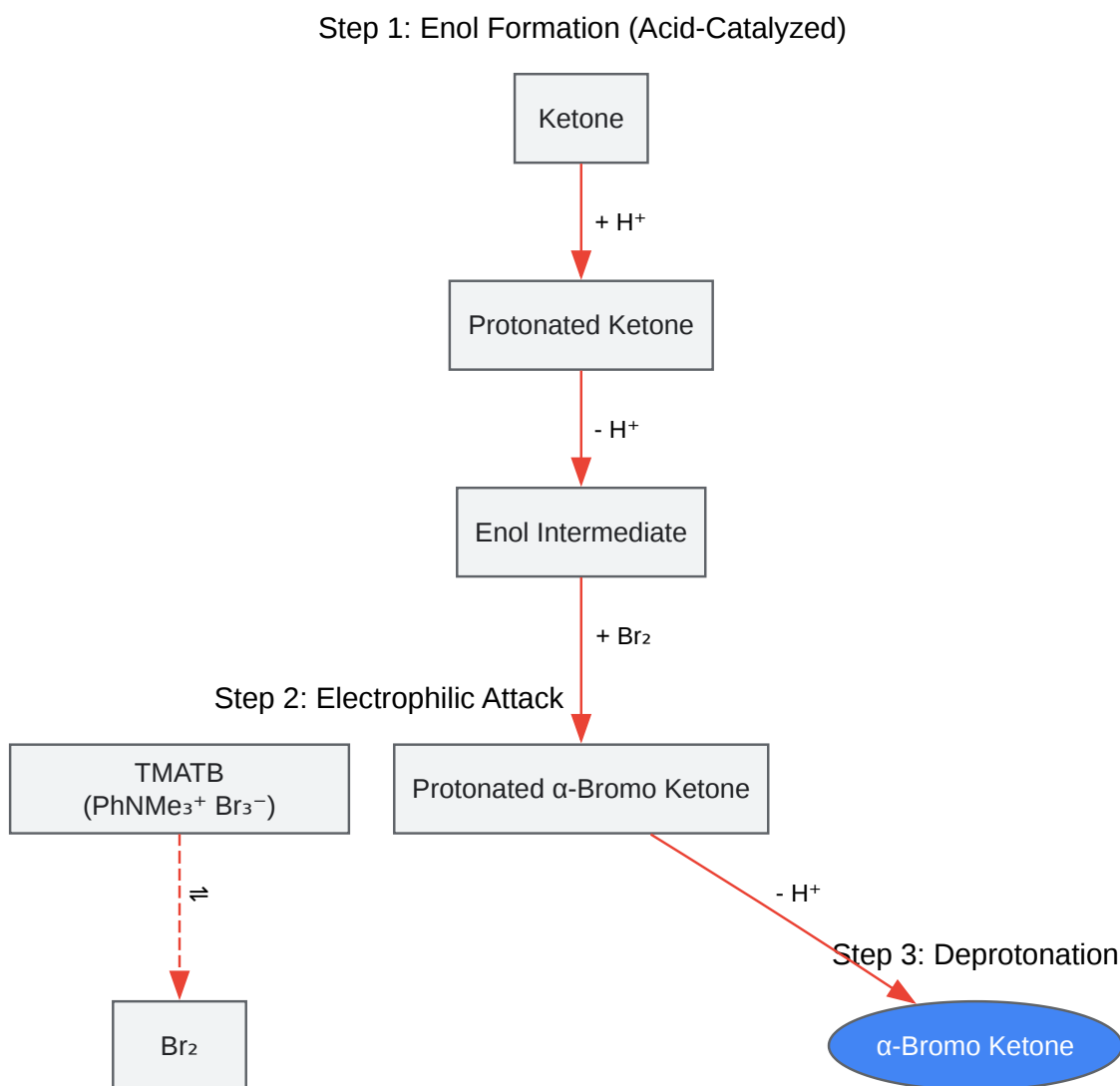


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Caption: General experimental workflow for bromination using TMATB.

## Mechanism of Ketone $\alpha$ -Bromination

The  $\alpha$ -bromination of ketones using TMATB typically proceeds through an acid-catalyzed enol intermediate.



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Caption: Acid-catalyzed mechanism for the  $\alpha$ -bromination of a ketone.

## Safety and Handling

While TMATB is considered safer than elemental bromine, standard laboratory safety precautions must be followed.

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[9]
- Ventilation: Handle TMATB in a well-ventilated fume hood to avoid inhalation of any dust or potential bromine vapors.[10]
- Handling: Avoid contact with skin and eyes.[10] In case of contact, rinse the affected area immediately with plenty of water. Wash hands thoroughly after handling.
- Storage: Store TMATB in a cool, dry, and well-ventilated place, away from incompatible materials. Keep the container tightly closed.[9]
- Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[10]

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